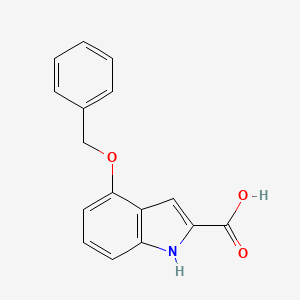

4-(benzyloxy)-1H-indole-2-carboxylic acid

Description

4-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 39731-09-4) is an indole derivative featuring a benzyloxy substituent at the 4-position and a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol (calculated). The benzyloxy group contributes to enhanced lipophilicity compared to unsubstituted indole-2-carboxylic acids, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis and heterocyclic amide formation .

Key structural characteristics include:

- Carboxylic acid at position 2: Enables conjugation with amines or alcohols to form amides or esters, respectively.

Properties

IUPAC Name |

4-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370751 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39731-09-4 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a suitable benzyloxy precursor reacts with the indole core.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

4-(Benzyloxy)-1H-indole-2-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for creating more complex molecules. It is particularly noted for its role in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of new carbon-carbon bonds under mild conditions .

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. For instance, derivatives of indole-2-carboxylic acid have been explored for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. Studies demonstrate that modifications to the indole core can enhance inhibitory activity against integrase, with some derivatives showing promising IC50 values as low as 0.13 μM .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in drug development. Its derivatives have shown efficacy as integrase inhibitors, which are crucial in treating HIV infections. Additionally, research has pointed towards its potential use in managing conditions like hyperglycemia and type 2 diabetes through modulation of peroxisome proliferator-activated receptors (PPAR) .

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity. The compound's versatility allows it to be adapted for various industrial processes .

Case Study 1: Integrase Inhibition

A recent study focused on optimizing this compound derivatives to enhance their inhibitory effects on HIV-1 integrase. The study revealed that specific structural modifications significantly improved binding affinity and antiviral activity, highlighting the compound's potential as a lead scaffold for developing new antiviral agents .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against a range of bacterial strains, suggesting their potential utility in developing new antimicrobial therapies .

Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into quinones or other oxidized forms | Potassium permanganate, Chromium trioxide |

| Reduction | Converts carboxylic acid to alcohol or other reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Allows for replacement of the benzyloxy group with other functional groups | Alkyl halides, Acyl chlorides |

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole core play crucial roles in binding to biological targets, such as enzymes or receptors. The carboxylic acid group may also participate in hydrogen bonding and other interactions that enhance the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Benzyloxy-Substituted Indole-2-Carboxylic Acids

5-(Benzyloxy)-1H-Indole-2-Carboxylic Acid (CAS: 6640-09-1)

- Structural difference : Benzyloxy group at position 5 instead of 3.

- Synthesis : Prepared via alkaline hydrolysis of methyl 5-benzyloxy-1H-indole-2-carboxylate, yielding 98% with a melting point of 193–195°C .

6-(Benzyloxy)-1H-Indole-2-Carboxylic Acid (CAS: 40047-22-1)

- Structural difference : Benzyloxy group at position 6.

- Spectroscopic data : $ ^1 \text{H NMR} $ shows a singlet at δ 3.76 ppm for the methoxy group (if present) and aromatic protons at δ 7.08 ppm .

- Key distinction : Substitution at position 6 may reduce steric hindrance near the carboxylic acid, enhancing solubility in polar solvents .

Substituted Derivatives with Halogens or Methoxy Groups

4-(Benzyloxy)-7-Bromo-1H-Indole-2-Carboxylic Acid

- Molecular formula: C₁₆H₁₂BrNO₃.

- Applications : Useful in synthesizing biaryl compounds for targeted therapies .

6-Methoxy-1H-Indole-2-Carboxylic Acid

- Structural difference : Methoxy group at position 6 instead of benzyloxy.

- Spectroscopic data : $ ^1 \text{H NMR} $ shows a singlet at δ 3.76 ppm for the methoxy group and aromatic protons at δ 7.08 ppm .

- Key distinction : The methoxy group is smaller and more electron-donating than benzyloxy, increasing ring electron density and altering acidity (pKa ~4.5 vs. ~3.8 for benzyloxy derivatives) .

Ester and Amide Derivatives

Ethyl 4-(Benzyloxy)-1H-Indole-2-Carboxylate (CAS: 27737-55-9)

- Molecular formula: C₁₈H₁₇NO₃.

- Key feature : Ethyl ester derivative of the parent acid.

- Safety data : Classified as acutely toxic (oral, Category 4) and a skin irritant (Category 2) .

- Utility : Intermediate for hydrolysis to the carboxylic acid or direct use in combinatorial chemistry .

1H-Indole-2-Carboxylic Acid Amide Derivatives

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4-(Benzyloxy)-1H-indole-2-carboxylic acid | 4 | C₁₆H₁₃NO₃ | 267.28 | Not reported | Kinase inhibitors, heterocycles |

| 5-(Benzyloxy)-1H-indole-2-carboxylic acid | 5 | C₁₆H₁₃NO₃ | 267.28 | 193–195 | Antimicrobial agents |

| 6-Methoxy-1H-indole-2-carboxylic acid | 6 | C₁₀H₉NO₃ | 191.18 | Not reported | Anticancer scaffolds |

| 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid | 4,7 | C₁₆H₁₂BrNO₃ | 346.18 | Not reported | Biaryl coupling intermediates |

| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | 4 (ester) | C₁₈H₁₇NO₃ | 295.33 | Not reported | Synthetic intermediate |

Biological Activity

4-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound features a benzyloxy group at the fourth position of the indole ring and a carboxylic acid group at the second position. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its involvement in various biochemical pathways:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

- Anticancer Properties : Research indicates that derivatives of indole-2-carboxylic acids can induce apoptosis in cancer cells, suggesting that this compound may exhibit similar properties.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes key findings from recent research:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| A549 | 7.5 | Cell cycle arrest at S phase |

| HCT116 | 6.0 | Inhibition of proliferation through mitochondrial dysfunction |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of derivatives based on this compound and evaluated their biological activities. Notably, one derivative exhibited an IC50 value of 2 µM against MCF-7 cells, indicating potent cytotoxicity. Flow cytometry analysis revealed increased Annexin-V positive cells, confirming the induction of apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the C3 and C6 positions of the indole core significantly enhance biological activity. For example, halogenation at C6 improved binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(benzyloxy)-1H-indole-2-carboxylic acid in laboratory settings?

- Answer : The compound is classified under acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and eye irritation (Category 2A; H319) . Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/particulates.

- Immediate decontamination with soap/water for skin exposure and 15-minute eye rinsing with saline if contact occurs .

Q. How can researchers confirm the purity of this compound?

- Answer : Analytical methods include:

- HPLC : Use a C18 column with UV detection at 254 nm. A purity threshold of >95% (HPLC) is typical for research-grade material .

- NMR : Confirm structural integrity via - and -NMR, comparing peaks to reference spectra (e.g., indole C2-carboxylic acid derivatives) .

Q. What are the key physicochemical properties of this compound?

- Answer :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Derived |

| Molecular Weight | 267.28 g/mol | Calculated |

| Stability | Stable at 2–8°C; avoid light | |

| Solubility | Soluble in DMSO, methanol |

Advanced Research Questions

Q. How can contradictory data on thermal stability be resolved during synthesis optimization?

- Answer : While the compound is reported as stable under recommended storage , decomposition risks arise during high-temperature reactions (e.g., reflux in acetic acid). Mitigation strategies:

- Use inert atmospheres (N/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS to identify by-products (e.g., benzyl alcohol from benzyloxy cleavage) .

- Reference analogs: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9) decomposes at >100°C, suggesting similar thermal sensitivity .

Q. What methodologies are effective for synthesizing derivatives like 3-(thiazolidinone)-substituted analogs?

- Answer : A validated route involves:

- Step 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate .

- Step 2 : Reflux for 3–5 hours, followed by recrystallization (DMF/acetic acid) to isolate pure products .

- Yield Optimization : Adjust molar ratios (1.1:1 aldehyde:thiazolidinone) and monitor pH (4–5) to minimize side reactions .

Q. How can researchers address conflicting toxicity data between in vitro and in silico models?

- Answer : Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated pathways not modeled in vitro). Recommendations:

- In vitro : Use HepG2 cells for hepatotoxicity screening (LD ~250 µM based on analog 3-indolecarboxylic acid) .

- In silico : Apply QSAR models (e.g., ProTox-II) to predict organ-specific toxicity, cross-referencing with structural analogs (e.g., 4-fluoroindole-2-carboxylic acid, CAS MFCD02664471) .

Q. What strategies improve regioselectivity in benzyloxy-group functionalization?

- Answer : The benzyloxy group at C4 can hinder electrophilic substitution at C5/C6. To enhance selectivity:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer reactivity .

- Catalysis : Use Pd-mediated C–H activation for cross-coupling at C7 .

- Case Study : 7-Hydroxyindole-2-carboxylate derivatives require selective deprotection of benzyl ethers via hydrogenolysis (Pd/C, H) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.